molecular formula C18H18N4 B14389318 4-{(E)-[4-(Piperidin-1-yl)phenyl]diazenyl}benzonitrile CAS No. 89505-32-8

4-{(E)-[4-(Piperidin-1-yl)phenyl]diazenyl}benzonitrile

Katalognummer: B14389318
CAS-Nummer: 89505-32-8
Molekulargewicht: 290.4 g/mol
InChI-Schlüssel: NKISKRGDDYLKJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{(E)-[4-(Piperidin-1-yl)phenyl]diazenyl}benzonitrile is a chemical compound that belongs to the class of phenylpiperidines. This compound features a piperidine ring attached to a phenyl group, which is further connected to a diazenyl group and a benzonitrile moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Vorbereitungsmethoden

The synthesis of 4-{(E)-[4-(Piperidin-1-yl)phenyl]diazenyl}benzonitrile typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Phenyl Group: The phenyl group is introduced through electrophilic aromatic substitution reactions.

    Diazenyl Group Formation: The diazenyl group is formed by diazotization reactions, where an amine group is converted into a diazonium salt, followed by coupling with the phenyl group.

    Introduction of the Benzonitrile Moiety: The benzonitrile group is introduced through nucleophilic substitution reactions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

4-{(E)-[4-(Piperidin-1-yl)phenyl]diazenyl}benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the diazenyl group into amine groups using reducing agents like hydrogen in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzonitrile group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium, and solvents like ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

4-{(E)-[4-(Piperidin-1-yl)phenyl]diazenyl}benzonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-{(E)-[4-(Piperidin-1-yl)phenyl]diazenyl}benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

4-{(E)-[4-(Piperidin-1-yl)phenyl]diazenyl}benzonitrile can be compared with other phenylpiperidines, such as:

    4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile: Similar in structure but with different substituents on the piperidine ring.

    Phenylpiperidines: A broader class of compounds with varying pharmacological effects, including opioid analgesics and selective serotonin reuptake inhibitors.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

89505-32-8

Molekularformel

C18H18N4

Molekulargewicht

290.4 g/mol

IUPAC-Name

4-[(4-piperidin-1-ylphenyl)diazenyl]benzonitrile

InChI

InChI=1S/C18H18N4/c19-14-15-4-6-16(7-5-15)20-21-17-8-10-18(11-9-17)22-12-2-1-3-13-22/h4-11H,1-3,12-13H2

InChI-Schlüssel

NKISKRGDDYLKJK-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.